Chemical structure and properties of N-(3-Chlorophenyl)-N-hydroxybenzamide
Chemical structure and properties of N-(3-Chlorophenyl)-N-hydroxybenzamide
An In-Depth Technical Guide to N-(3-Chlorophenyl)-N-hydroxybenzamide: Structure, Properties, and Therapeutic Potential
Abstract
N-(3-Chlorophenyl)-N-hydroxybenzamide belongs to the hydroxamic acid class of compounds, a scaffold of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, its structural features—a central N-hydroxyamide functional group flanked by a benzoyl and a 3-chlorophenyl moiety—suggest a strong potential for biological activity, particularly as a metal-chelating agent and an enzyme inhibitor. This guide synthesizes information from analogous structures and the broader class of N-hydroxybenzamides to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its chemical architecture, predict its physicochemical properties, propose a viable synthetic route, and discuss its probable biological mechanisms and therapeutic applications, with a focus on its potential as a histone deacetylase (HDAC) inhibitor.
Introduction: The Significance of the N-Hydroxybenzamide Scaffold
The N-hydroxybenzamide functional group is a cornerstone of many biologically active molecules. Its defining feature is the N-hydroxamide moiety (-C(O)N(OH)-), which confers the ability to act as a powerful bidentate chelator of metal ions. This property is fundamental to its most well-documented biological role: the inhibition of metalloenzymes.
In the context of drug development, N-hydroxybenzamides are most famously recognized as a key pharmacophore for Histone Deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes that contain a crucial zinc ion (Zn²⁺) in their active site. By effectively chelating this zinc ion, N-hydroxybenzamide-containing molecules can block the enzyme's catalytic activity, leading to downstream cellular effects with therapeutic potential, especially in oncology.[3]
N-(3-Chlorophenyl)-N-hydroxybenzamide incorporates this key functional group. The presence of the 3-chlorophenyl ring introduces specific steric and electronic properties that are expected to modulate its binding affinity for target enzymes and influence its overall pharmacokinetic profile. This guide provides an in-depth analysis of this promising, albeit understudied, molecule.
Chemical Structure and Physicochemical Properties
Molecular Identity
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IUPAC Name: N-(3-Chlorophenyl)-N-hydroxybenzamide
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Molecular Formula: C₁₃H₁₀ClNO₂
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Molecular Weight: 247.68 g/mol
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Canonical SMILES: C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)O
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InChIKey: Predicted based on structure; not available in public databases.
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CAS Number: Not assigned. It is crucial to distinguish this compound from its isomer, N-(3-chlorophenyl)-2-hydroxybenzamide (CAS RN: 24448-71-3).[4]
Predicted Physicochemical Properties
Due to the absence of direct experimental data, the following properties are predicted based on computational models and data from structurally similar compounds, such as N-(3-Chlorophenyl)benzamide and various N-hydroxybenzamides. These values provide a baseline for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water) | ~3.5 - 4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Aqueous Solubility | Low | Low solubility can pose challenges for formulation and bioavailability. |
| pKa | ~8.0 - 9.0 | The N-hydroxyl proton is weakly acidic, which is critical for its role as a zinc-chelating agent in the active sites of enzymes like HDACs.[5] |
| Hydrogen Bond Donors | 1 (from -OH) | Influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | Influences solubility and binding interactions with biological targets. |
| Polar Surface Area | ~49.3 Ų | A moderate value, consistent with potential oral bioavailability (Rule of Five).[4] |
Synthesis and Characterization
Proposed Synthetic Pathway
The most direct and widely used method for synthesizing N-aryl-N-hydroxybenzamides involves the coupling of an N-arylhydroxylamine with an appropriate acid chloride in a basic medium.[6] This approach, known as the Schotten-Baumann reaction, is efficient and adaptable.
Experimental Protocol: Synthesis of N-(3-Chlorophenyl)-N-hydroxybenzamide
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Preparation of N-(3-Chlorophenyl)hydroxylamine:
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Rationale: This intermediate is the nucleophile that will attack the benzoyl chloride. It is typically prepared by the controlled reduction of the corresponding nitroaromatic compound, 3-chloro-nitrobenzene.
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Procedure:
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Dissolve 3-chloro-nitrobenzene (1 eq) in a suitable solvent such as ethanol or a mixture of ethanol/water.
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Add a reducing agent, such as zinc dust or tin(II) chloride, and an acid catalyst like ammonium chloride.
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Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.
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Filter the reaction mixture to remove the metal salts and concentrate the filtrate under reduced pressure.
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Purify the resulting N-(3-chlorophenyl)hydroxylamine by recrystallization or column chromatography.
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Acylation to form N-(3-Chlorophenyl)-N-hydroxybenzamide:
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Rationale: This step forms the final amide bond. The reaction is performed in the presence of a base to neutralize the HCl byproduct and at low temperatures to prevent side reactions.
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Procedure:
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Dissolve the purified N-(3-chlorophenyl)hydroxylamine (1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.
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Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution.
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Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
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Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with a dilute aqueous acid wash (e.g., 1M HCl) to remove excess base.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure N-(3-Chlorophenyl)-N-hydroxybenzamide.
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Caption: Proposed two-step synthesis of N-(3-Chlorophenyl)-N-hydroxybenzamide.
Analytical Characterization
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are standard:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic peaks for the aromatic protons on both phenyl rings. The N-OH proton would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR: Would confirm the presence of 13 distinct carbon signals (unless there is accidental equivalence), including the characteristic carbonyl carbon signal (~165-170 ppm).
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula (C₁₃H₁₀ClNO₂). The fragmentation pattern would likely show cleavage of the amide bond.[7]
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Infrared (IR) Spectroscopy:
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Key stretches would include a broad O-H band (~3200 cm⁻¹), a strong C=O (amide I) band (~1640-1680 cm⁻¹), and C-Cl stretching in the fingerprint region.[6]
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High-Performance Liquid Chromatography (HPLC):
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A reverse-phase HPLC method would be developed to assess the purity of the final compound and any intermediates. A C18 column with a mobile phase of acetonitrile/water or methanol/water with a gradient elution would be a standard starting point.
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Biological Activity and Mechanism of Action
Primary Target: Histone Deacetylases (HDACs)
The primary hypothesized mechanism of action for N-(3-Chlorophenyl)-N-hydroxybenzamide is the inhibition of zinc-dependent histone deacetylases.[3][8]
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Mechanism of Inhibition:
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The N-hydroxybenzamide moiety acts as a zinc-binding group (ZBG).
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The compound enters the catalytic pocket of the HDAC enzyme.
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The carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group form a bidentate coordination complex with the Zn²⁺ ion at the bottom of the active site.
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This strong chelation effectively blocks the active site, preventing the natural substrate (acetylated histones) from binding and being deacetylated.
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Caption: Mechanism of HDAC inhibition by N-hydroxybenzamide-based compounds.
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Therapeutic Implications (Anticancer Activity):
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HDAC inhibition leads to hyperacetylation of histone proteins, altering chromatin structure and gene expression.
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This can induce cell cycle arrest, promote differentiation, and trigger apoptosis (programmed cell death) in cancer cells.
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N-hydroxybenzamides are a validated class of anticancer agents, with drugs like Vorinostat (SAHA) approved for clinical use.[9] Derivatives of N-hydroxybenzamide have shown potent cytotoxic effects against various human cancer cell lines.[2][3]
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Other Potential Biological Activities
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Antimicrobial Activity: The broader class of benzamides and salicylanilides (structural isomers) has demonstrated activity against various microbes. N-pyrazinylhydroxybenzamides, for example, have shown high selectivity against Staphylococcus species.[10] The mechanism may involve inhibition of essential bacterial enzymes or disruption of membrane potential.
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Anti-inflammatory Activity: Some benzamide derivatives can inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[1] This suggests a potential, though likely secondary, role in modulating inflammatory pathways.
Future Directions and Conclusion
N-(3-Chlorophenyl)-N-hydroxybenzamide represents a molecule of high potential, situated at the intersection of a validated pharmacophore (N-hydroxybenzamide) and a modulating substituent (3-chlorophenyl). While this guide provides a robust theoretical framework, the critical next step is empirical validation.
Workflow for Future Research:
Caption: A logical workflow for the experimental validation of the topic compound.
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